Product packaging for Dehydrate Neomycin(Cat. No.:)

Dehydrate Neomycin

Cat. No.: B13419349
M. Wt: 454.5 g/mol
InChI Key: QEKHUZCBIPSMQR-NPXXYGQBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dehydrate Neomycin (CAS 58152-23-1), also known as Neomycin Impurity 1, is a chemical entity of significant importance in pharmaceutical and analytical research . With a molecular formula of C 17 H 34 N 4 O 10 and a molecular weight of 454.48 g/mol, it serves as a critical reference standard in the quality control and impurity profiling of Neomycin, a broad-spectrum aminoglycoside antibiotic . Neomycin itself is a complex produced by Streptomyces fradiae and consists of several components, primarily Neomycin B and its stereoisomer Neomycin C . The antibiotic functions by binding to the 30S ribosomal subunit, thereby inhibiting bacterial protein synthesis and exerting a bactericidal effect primarily against Gram-negative bacteria . In research settings, this compound is invaluable for studies aimed at understanding the metabolic pathways and stability of Neomycin, ensuring the safety and efficacy of pharmaceutical products derived from it. Its applications extend to use as a selective agent in microbiological media for the isolation of specific anaerobes from clinical specimens . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H34N4O10 B13419349 Dehydrate Neomycin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H34N4O10

Molecular Weight

454.5 g/mol

IUPAC Name

(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(2R,3S,5R,6S)-3,5-diamino-2,6-dihydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol

InChI

InChI=1S/C17H34N4O10/c18-2-6-11(25)12(26)8(21)16(28-6)30-14-7(3-22)29-17(13(14)27)31-15-9(23)4(19)1-5(20)10(15)24/h4-17,22-27H,1-3,18-21H2/t4-,5+,6-,7+,8+,9+,10-,11+,12+,13+,14+,15?,16+,17-/m0/s1

InChI Key

QEKHUZCBIPSMQR-NPXXYGQBSA-N

Isomeric SMILES

C1[C@H]([C@@H](C([C@@H]([C@H]1N)O)O[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@@H](O3)CN)O)O)N)O)O)N

Canonical SMILES

C1C(C(C(C(C1N)O)OC2C(C(C(O2)CO)OC3C(C(C(C(O3)CN)O)O)N)O)O)N

Origin of Product

United States

Neomycin Biosynthesis and Producing Organisms

Isolation and Characterization of Neomycin-Producing Streptomyces Species

The discovery and subsequent production of neomycin are intrinsically linked to the bacterial genus Streptomyces, which are renowned for their ability to produce a wide array of secondary metabolites, including over two-thirds of clinically useful antibiotics of natural origin. nih.gov These Gram-positive, filamentous bacteria are ubiquitous in soil and play a crucial role in decomposition and nutrient cycling. nih.gov

Streptomyces fradiae as a Primary Producer

Streptomyces fradiae is the primary and most well-established producer of neomycin. nih.govwikipedia.org First isolated in 1949, this species has been the subject of extensive research to optimize neomycin yields through fermentation processes. nih.govdoi.org Different strains of S. fradiae are known to produce not only neomycin but also other antibiotics like tylosin and fosfomycin. wikipedia.org The neomycin produced by S. fradiae is typically a mixture of neomycin B (also known as framycetin) and its epimer, neomycin C. doi.org

Streptomyces albogriseus

In addition to S. fradiae, Streptomyces albogriseus (also referred to as Streptomyces albogriseolus in some literature) has been identified as a producer of neomycin B and neomycin C. doi.orgresearchgate.net This species has also been isolated from soil environments. researchgate.net Research has been conducted on mutant strains of S. albogriseolus to enhance neomycin production, indicating its significance as a source of this antibiotic. qmul.ac.ukresearchgate.net

Producing OrganismKey Antibiotic Products
Streptomyces fradiaeNeomycin, Tylosin, Fosfomycin wikipedia.org
Streptomyces albogriseusNeomycin B, Neomycin C researchgate.net

Elucidation of the Neomycin Biosynthetic Pathway

The biosynthesis of neomycin is a multi-step process orchestrated by a cluster of genes, referred to as the neo gene cluster in S. fradiae. rsc.org This gene cluster encodes a series of enzymes that catalyze the formation and assembly of the neomycin molecule. The pathway begins with the synthesis of the central aminocyclitol core, 2-deoxystreptamine (B1221613) (DOS), followed by the attachment and modification of aminosugar moieties.

Precursor Molecule Derivations

The fundamental building block for the 2-deoxystreptamine (DOS) ring of neomycin is D-glucose. rsc.orgresearchgate.net Through a series of enzymatic transformations, D-glucose 6-phosphate (G6P) is cyclized to form 2-deoxy-scyllo-inosose (2DOI), which is the first key intermediate in the DOS biosynthetic pathway. oup.com The other components of neomycin, the aminosugars, are also derived from sugar phosphate (B84403) precursors, which are then modified through amination and other enzymatic reactions.

Enzymatic Steps and Intermediate Compounds

The synthesis of neomycin involves a cascade of enzymatic reactions that build upon the initial precursor molecules. A critical part of this pathway is the formation of neamine (B104775), a pseudodisaccharide composed of 2-deoxystreptamine and an aminosugar. Neamine then serves as an intermediate for the subsequent attachment of other sugar units to form the final neomycin structure. doi.org

The formation of neamine is a well-studied portion of the neomycin biosynthetic pathway, involving a series of dedicated enzymes. The genes encoding these enzymes are often found within the neo gene cluster and have homologs in the biosynthetic clusters of other aminoglycoside antibiotics. The following table outlines the key enzymes and their roles in the conversion of D-glucose 6-phosphate to neamine.

Gene(s)Enzyme NameFunctionIntermediate Compounds
btrC, neo7 2-deoxy-scyllo-inosose synthase (DOIS)Catalyzes the conversion of D-glucose 6-phosphate to 2-deoxy-scyllo-inosose (2DOI). oup.comD-glucose 6-phosphate → 2-deoxy-scyllo-inosose (2DOI) oup.com
btrS, neo6 L-glutamine:2-deoxy-scyllo-inosose aminotransferaseCatalyzes the first transamination step, converting 2DOI to 2-deoxy-scyllo-inosamine (2DOIA) using L-glutamine as the amino donor. nih.govrsc.org2-deoxy-scyllo-inosose (2DOI) → 2-deoxy-scyllo-inosamine (2DOIA) nih.gov
btrE, neo5 DehydrogenaseInvolved in the oxidation of 2-deoxy-scyllo-inosamine. wikipedia.org2-deoxy-scyllo-inosamine → 3-amino-2,3-dideoxy-scyllo-inosose
btrS, neo6 L-glutamine:3-amino-2,3-dideoxy-scyllo-inosose aminotransferaseCatalyzes the second transamination step, leading to the formation of 2-deoxystreptamine (DOS). nih.gov3-amino-2,3-dideoxy-scyllo-inosose → 2-deoxystreptamine (DOS) nih.gov
btrM, neo8 Putative glycosyltransferaseCatalyzes the transfer of an aminosugar (N-acetylglucosamine) to the 2-deoxystreptamine core. nih.govwikipedia.org2-deoxystreptamine (DOS) → Paromamine precursor
btrB, neo18 Putative aminotransferaseInvolved in the modification of the attached aminosugar. wikipedia.orgParomamine precursor → Paromamine
btrQ, neo11 Putative dehydrogenaseBelieved to be involved in the oxidation of paromamine. wikipedia.orgParomamine → 6'-oxoparomamine
btrB, neo18 AminotransferaseCatalyzes the conversion of 6'-oxoparomamine to neamine. researchgate.net6'-oxoparomamine → Neamine researchgate.net
Glycosyltransferase Reactions

The assembly of the neomycin scaffold is heavily reliant on the sequential action of specific glycosyltransferases, which are enzymes that catalyze the transfer of sugar moieties from an activated donor sugar nucleotide to a specific acceptor molecule. In the neomycin biosynthetic pathway, several key glycosyltransferases have been identified and characterized, each playing a precise role in the construction of the final pseudotetrasaccharide structure.

The glycosylation steps are critical for the bioactivity of the final neomycin molecule. These reactions are catalyzed by a series of glycosyltransferase enzymes, including NeoD, NeoK, and Neo15, which attach the different sugar units to the central 2-deoxystreptamine (2-DOS) core. The deacetylase NeoL is also crucial in this part of the pathway. Additionally, glycosyltransferases from other aminoglycoside pathways, such as KanF from the kanamycin pathway, have been studied for their potential to modify the neomycin biosynthetic process. The roles of BtrL and BtrP, while primarily associated with butirosin biosynthesis, are homologous to enzymes involved in the attachment of the ribose moiety in the neomycin pathway.

Key glycosyltransferase reactions include:

First N-acetylglucosaminylation: The enzyme NeoD (homologous to Neo8) catalyzes the first glycosylation step, which involves the transfer of an N-acetyl-D-glucosamine (GlcNAc) moiety to the 4-hydroxyl group of the 2-deoxystreptamine (2-DOS) core. nih.govresearchgate.net

Second N-acetylglucosaminylation: Following the attachment of a D-ribose ring to form ribostamycin (B1201364), the glycosyltransferase Neo15 attaches a second GlcNAc moiety to the 5-hydroxyl group of the ribose unit. nih.govrsc.org NeoK has also been identified as the enzyme catalyzing this second transglucosaminylation. researchgate.net

Deacetylation: The enzyme NeoL (homologous to Neo16) is a deacetylase that removes the acetyl groups from the N-acetylglucosaminyl moieties. nih.govresearchgate.netrsc.org This deacetylation is a prerequisite for the subsequent amination steps that produce the final amino-sugars.

Cross-functionality of Homologous Enzymes: The enzyme KanF, a UDP-glucosyltransferase from the kanamycin biosynthetic pathway of Streptomyces kanamyceticus, has been shown to function as a glycosyltransferase in S. fradiae. It can glycosylate an intermediate in the neomycin pathway, although the subsequent biosynthetic steps appear to be hindered. researchgate.net

The functions of these enzymes are summarized in the table below.

EnzymeHomologue(s)FunctionOrganism of Origin
NeoD Neo8Catalyzes the first N-acetylglucosaminylation of 2-deoxystreptamineStreptomyces fradiae
Neo15 Catalyzes the N-acetylglucosaminylation of ribostamycinStreptomyces fradiae
NeoK Catalyzes the second transglucosaminylationStreptomyces fradiae
NeoL Neo16Deacetylation of N-acetylglucosaminyl intermediatesStreptomyces fradiae
KanF UDP-glucosyltransferase that can act on neomycin pathway intermediatesStreptomyces kanamyceticus
BtrL, BtrP Involved in the attachment of the D-ribose moiety (by homology)Bacillus circulans (Butirosin pathway)
Stereochemical Considerations in Neomycin B and C Formation

Neomycin as a commercial product is a mixture of closely related compounds, primarily Neomycin B and its stereoisomer, Neomycin C. google.com These two compounds are epimers, meaning they differ in the configuration at a single stereocenter. researchgate.net

The core structures of Neomycin B and Neomycin C are identical, consisting of a 2-deoxystreptamine ring linked to a D-ribose sugar and a neamine moiety (which itself is composed of 2-deoxystreptamine and a neosamine). The structural difference lies in the stereochemistry of the diaminohexose sugar that is attached to the D-ribose. google.com This subtle difference in three-dimensional structure affects their biological activity, with Neomycin B generally considered to have superior therapeutic activity and lower toxicity compared to Neomycin C. google.comnih.gov The biosynthetic machinery of S. fradiae produces both isomers, with Neomycin B typically being the more abundant component.

Genetic Organization of Neomycin Biosynthetic Gene Clusters

The production of neomycin in Streptomyces fradiae is directed by a cluster of genes, referred to as the neo gene cluster. This cluster contains all the genetic information required for the synthesis of the antibiotic, including the enzymes for precursor synthesis, assembly, and modification, as well as genes for self-resistance and regulation.

The neo gene cluster from S. fradiae has been cloned and sequenced, revealing approximately 21 putative open reading frames (ORFs). rsc.org These genes are organized into operons, one of which comprises 12 genes from neoE to neoD that are directly responsible for the biosynthesis of the neomycin molecule. mdpi.com The organization of the gene cluster shows significant similarity to the gene clusters for other 2-deoxystreptamine-containing aminoglycosides, such as butirosin (btr), gentamicin (gnt), and kanamycin (kan). rsc.org This homology is reflected in the functions of the encoded proteins. Located at the 5'-end of the cluster is the well-characterized neomycin phosphotransferase gene (aphA), which confers resistance to the producing organism by inactivating the antibiotic. rsc.org

Identification and Functional Characterization of Biosynthetic Genes

Research into the neo gene cluster has led to the functional characterization of several key biosynthetic genes through genetic manipulation and biochemical assays. Specific gene deletions and the analysis of resulting metabolites have provided clear evidence for the roles of individual enzymes in the pathway. nih.gov

For example, the deletion of the glycosyltransferase genes neo8 (or neoD) and neo15 independently confirmed their essential roles in neomycin biosynthesis. nih.govrsc.org Feeding pathway intermediates to these mutant strains demonstrated that Neo8/NeoD acts early in the pathway to glycosylate 2-DOS, while Neo15 acts later, glycosylating ribostamycin. nih.govrsc.org Similarly, the function of the deacetylase Neo16 (NeoL) has been confirmed, although studies suggest the presence of a second, functionally redundant deacetylase in S. fradiae. nih.govrsc.org The product of the neo-6 gene has been characterized as an L-glutamine:2-deoxy-scyllo-inosose aminotransferase, responsible for a key amination step in the formation of the 2-DOS core. researchgate.net

A summary of some characterized genes from the neo cluster is presented below.

GeneProposed or Confirmed Function
neo-6 L-glutamine:2-deoxy-scyllo-inosose aminotransferase (2-DOS biosynthesis)
neo8 (neoD) N-acetylglucosaminyltransferase (glycosylates 2-DOS)
neo15 N-acetylglucosaminyltransferase (glycosylates ribostamycin)
neo16 (neoL) Deacetylase
aphA Neomycin phosphotransferase (self-resistance)

Strategies for Modulating Neomycin Biosynthesis for Novel Analogues

The detailed understanding of the neomycin biosynthetic pathway and its genetic basis has opened avenues for the generation of novel neomycin analogues with potentially improved therapeutic properties. By manipulating the biosynthetic machinery, it is possible to create structural variations that may overcome antibiotic resistance or exhibit enhanced activity. This field of research is often referred to as combinatorial biosynthesis or metabolic engineering. nih.govnih.gov

Several strategies have been explored to modulate neomycin biosynthesis:

Combinatorial Biosynthesis: This approach involves introducing genes from other antibiotic biosynthetic pathways into the neomycin producer. nih.gov For instance, expressing the genes responsible for synthesizing the (S)-4-amino-2-hydroxybutyryl (AHB) moiety from the butirosin pathway into S. fradiae could lead to the production of N-1-AHB-neomycin, a modification known to protect against certain resistance enzymes. mdpi.com Another example is the heterologous expression of dehydratase and oxidoreductase genes from the lividomycin pathway to create a 3'-deoxygenated neomycin analogue. nih.gov

Gene Inactivation: The targeted knockout or deletion of specific biosynthetic genes can lead to the accumulation of pathway intermediates or the formation of novel structures. researchgate.net These accumulated intermediates can be isolated and used as scaffolds for further chemical or enzymatic modification.

Semi-Synthetic Derivatization: This strategy combines biosynthetic production with chemical modification. The natural neomycin molecule is isolated and then chemically modified to create new derivatives. A prominent example in the broader aminoglycoside class is the development of amikacin, which involves the chemical addition of an AHB group to the N-1 position of kanamycin. mdpi.com Similar modifications to the neomycin scaffold are a viable strategy.

Hybrid Antibiotics: This approach involves covalently linking neomycin to another antibiotic that has a different mechanism of action. mdpi.com The resulting hybrid molecule may exhibit a broader spectrum of activity or be less susceptible to the development of resistance.

These genetic and chemical strategies provide a powerful toolkit for diversifying the chemical space around the neomycin scaffold, offering the potential to generate next-generation antibiotics to combat multidrug-resistant pathogens. nih.gov

Molecular Mechanisms of Neomycin Action

Ribosomal Target Interactions

The primary intracellular target of neomycin is the bacterial ribosome, the molecular machinery responsible for translating messenger RNA (mRNA) into proteins. patsnap.com Neomycin's interactions with the ribosome are multifaceted, leading to a cascade of events that fatally disrupt protein synthesis.

Binding to the 30S Prokaryotic Ribosomal Subunit

Neomycin's antibacterial activity is initiated by its specific binding to the 30S ribosomal subunit of the prokaryotic ribosome. nih.govwikipedia.org This subunit plays a crucial role in the decoding of the genetic information carried by mRNA. Research has identified the primary binding site of neomycin as the A-site on the 16S rRNA, a component of the 30S subunit. patsnap.comnih.govresearchgate.net The binding is facilitated by the electrostatic attraction between the positively charged neomycin molecule and the negatively charged phosphate (B84403) backbone of the rRNA. researchgate.net

This interaction induces a conformational change in the A-site, specifically within an internal loop of the decoding region. nih.gov This altered conformation facilitates a high-affinity bond between the rRNA and rings I and II of the neomycin molecule. nih.gov The binding of neomycin can also interfere with the assembly of the 30S subunit itself. nih.govresearchgate.netnih.gov Studies in both Escherichia coli and Staphylococcus aureus have shown that neomycin inhibits the formation of the 30S particle, causing the accumulation of a 21S precursor particle. researchgate.netnih.gov

Inhibition of Prokaryotic mRNA Translation

By binding to the 30S subunit, neomycin effectively inhibits the synthesis of proteins in bacteria. patsnap.comnih.govnih.gov This inhibition is a direct consequence of its interference with the ribosome's decoding function. patsnap.com While the initial steps of peptide synthesis may proceed, the subsequent elongation process is severely hindered. nih.gov

The inhibitory effect of neomycin on translation is concentration-dependent. nih.gov Research on Staphylococcus aureus has determined the IC50 (the concentration required to inhibit 50% of the process) for both translation inhibition and 30S particle formation, highlighting the dual impact of the antibiotic. nih.gov

Inhibitory Concentrations (IC50) of Neomycin in Staphylococcus aureus
ParameterIC50 Value (µg/mL)Reference
Inhibition of Translation2.5 nih.gov
30S Particle FormationEqual to IC50 for translation inhibition nih.gov
Viable Cell Number2.0 nih.gov

Induction of mRNA Misreading and Aberrant Protein Synthesis

A key consequence of neomycin's interaction with the ribosomal A-site is the misreading of the mRNA codon. patsnap.comyoutube.com The conformational change induced by the antibiotic's binding decreases the accuracy of the decoding process. patsnap.com This leads to the incorporation of incorrect amino acids into the growing polypeptide chain. patsnap.comnih.gov

The synthesis of these aberrant, nonfunctional, or malfunctioning proteins disrupts numerous essential cellular processes. patsnap.com The accumulation of faulty proteins, particularly within the cell membrane, can lead to a loss of membrane integrity, which further enhances the uptake of the antibiotic in an autocatalytic fashion. nih.gov This production of defective proteins is a significant contributor to neomycin's bactericidal effect. youtube.com

Disruption of Ribosomal Translocation

In addition to causing mRNA misreading, neomycin also inhibits the translocation step of protein synthesis. patsnap.comnih.govnih.gov Translocation is the complex process where the ribosome moves one codon down the mRNA, allowing the next tRNA molecule to enter the A-site. This movement involves dynamic conformational changes within the ribosome, including the rotation of the small ribosomal subunit (SSU). nih.gov

Neomycin interferes with these essential ribosomal dynamics. nih.gov It can inhibit the backward movements of the SSU body and head domains, which are necessary for the translocation cycle to complete. nih.gov At high concentrations, neomycin can completely block these backward movements, effectively stalling the ribosome on the mRNA and halting protein synthesis. patsnap.comnih.gov

Cellular Uptake Mechanisms in Bacteria

For neomycin to reach its ribosomal target, it must first cross the bacterial cell envelope. As a polycationic molecule, it is initially attracted to the negatively charged components of the bacterial surface. nih.gov

Passive Diffusion across Bacterial Cell Wall

The initial penetration of the bacterial cell wall by neomycin is facilitated in part by passive diffusion. patsnap.com The cell wall of bacteria, particularly the peptidoglycan layer in Gram-positive bacteria, is a porous structure. nih.gov This porosity allows for the passage of small molecules. While the permeability of the cell wall can be limiting for larger globular proteins, it allows for the diffusion of smaller molecules like neomycin across this barrier to reach the cytoplasmic membrane. patsnap.comnih.gov This initial passive movement is a crucial first step before further transport into the cytoplasm. patsnap.com

Active Transport Mechanisms

The entry of neomycin into bacterial cells is a critical first step for its antibiotic activity. This process is not solely reliant on passive diffusion but is significantly aided by active transport systems. The penetration of the bacterial cell wall is facilitated by both passive diffusion and active transport mechanisms that leverage the electrochemical gradient across the bacterial cell membrane patsnap.com. The transfer of aminoglycosides across the cytoplasmic membrane is often mediated by active, carrier-mediated transport systems, which are normally responsible for transporting essential substances into the cell nih.gov.

Non-Ribosomal Molecular Interactions

Beyond its well-documented role in inhibiting protein synthesis by binding to the ribosomal RNA, neomycin engages in significant molecular interactions with other cellular components, including phospholipids and various nucleic acid structures. These non-ribosomal interactions contribute to its broader biological activities.

Binding to Phosphatidylinositol 4,5-bisphosphate (PIP2)

Neomycin exhibits a high binding affinity for phosphatidylinositol 4,5-bisphosphate (PIP2), a key phospholipid component of cell membranes nih.govwikipedia.org. This interaction is primarily electrostatic, occurring between the positively charged amino groups of the neomycin molecule and the negatively charged phosphate groups of PIP2 mdpi.comnih.gov. This binding is strong, with an intrinsic association constant for the 1:1 neomycin-PIP2 complex estimated at 105 M-1 nih.gov.

The sequestration of PIP2 by neomycin can interfere with its normal cellular functions. For instance, neomycin can inhibit the hydrolysis of PIP2 by phospholipase C through a process known as electrostatic charge shielding mdpi.com. By binding to PIP2, neomycin can also reduce its availability at the plasma membrane, thereby impacting signaling pathways that rely on PIP2 as a second messenger mdpi.comnih.gov.

Table 1: Neomycin Interaction with PIP2
ParameterValue/ObservationReference
Binding Affinity (Ka)105 M-1 for 1:1 complex nih.gov
Mechanism of InteractionElectrostatic attraction between neomycin's amino groups and PIP2's phosphate groups mdpi.comnih.gov
Cellular ConsequenceInhibition of PIP2 hydrolysis and reduced availability at the plasma membrane mdpi.comnih.gov

Interaction with Nucleic Acids

Neomycin's interactions are not limited to lipids; it also binds to various forms of nucleic acids, demonstrating a versatility that extends its molecular influence.

Aminoglycosides like neomycin are well-known for their capacity to bind with high affinity to duplex RNA wikipedia.org. A primary example is its interaction with the aminoacyl-tRNA site (A-site) on the 16S ribosomal RNA. The association constant for neomycin's binding to A-site RNA is remarkably high, in the range of 109 M-1 wikipedia.org. The primary mechanism for this recognition and binding is mediated by hydrogen bonds formed between rings A and B of neomycin and the major groove of the RNA nih.gov. This high-affinity binding disrupts the bacterial protein synthesis process nih.gov.

Table 2: Neomycin Binding to A-site Duplex RNA
ParameterValue/ObservationReference
TargetA-site of 16S ribosomal RNA wikipedia.org
Binding Affinity (Ka)~109 M-1 wikipedia.org
Primary Binding ForceHydrogen bonding nih.gov

Neomycin has been demonstrated to be a highly effective agent for stabilizing DNA triple helices, often without significantly affecting the stability of the parent duplex DNA nih.govacs.orgnih.gov. This selective stabilization suggests a preferential binding to the triplex structure. The selectivity is believed to arise from the shape and charge complementarity of neomycin to the Watson-Hoogsteen groove of the triplex DNA nih.govnih.gov. Among various aminoglycosides, neomycin is the most potent stabilizer of DNA triplexes nih.govacs.org.

Thermal denaturation studies quantify this effect. For example, the addition of neomycin can significantly increase the melting temperature (Tm) of the third strand from the triplex, indicating enhanced stability.

Table 3: Effect of Neomycin on DNA Triplex Thermal Stability
DNA StructureEffect of NeomycinReference
poly(dA)•2poly(dT) TriplexSignificant increase in melting temperature (Tm) acs.org
Mixed-base DNA TriplexSelective stabilization of the triplex over the duplex nih.govacs.org
poly(dA)•poly(dT) DuplexVirtually unaffected acs.org

Neomycin's interaction with nucleic acids also extends to hybrid structures. It has the notable ability to induce the formation of and stabilize DNA:RNA hybrid triplexes, such as those with DNA:RNA:DNA or DNA:RNA:RNA strand compositions wikipedia.orgacs.orgnih.gov. In fact, neomycin is the only aminoglycoside known to induce the formation of a 2Poly(rA)•Poly(dT) triplex acs.org. This capability highlights neomycin's potential to influence biological processes where RNA-DNA hybrids are involved, such as during transcription and reverse transcription acs.org.

Mechanisms of Neomycin Resistance in Microbial Systems

Enzymatic Inactivation of Neomycin

The principal mechanism of acquired resistance to neomycin is the enzymatic inactivation of the antibiotic by aminoglycoside-modifying enzymes (AMEs). patsnap.comnih.govnih.govwjpsronline.commdpi.comresearchgate.netsemanticscholar.orgnih.gov These enzymes catalyze the covalent modification of specific hydroxyl or amino groups on the neomycin molecule. wjpsronline.comnih.govcmpt.ca This chemical alteration diminishes the antibiotic's affinity for its target, the 30S ribosomal subunit, thereby conferring resistance. nih.govresearchgate.net There are three main classes of AMEs that inactivate neomycin: Aminoglycoside Phosphotransferases (APHs), Aminoglycoside Acetyltransferases (AACs), and Aminoglycoside Nucleotidyltransferases (ANTs). nih.govnih.govoup.comnih.govfrontiersin.org

Aminoglycoside phosphotransferases, also known as aminoglycoside kinases, are a major family of enzymes responsible for neomycin resistance. wikipedia.orgnih.gov These enzymes catalyze the ATP-dependent phosphorylation of the antibiotic. mcmaster.ca

APH enzymes transfer a phosphate (B84403) group from ATP to a specific hydroxyl group on the neomycin molecule. wikipedia.org This phosphorylation introduces a bulky, negatively charged phosphate group, which leads to a significant reduction in the binding affinity of neomycin for the negatively charged backbone of the 16S rRNA within the 30S ribosomal subunit. wikipedia.org This loss of effective binding is due to steric hindrance and unfavorable electrostatic interactions, which ultimately prevents the antibiotic from disrupting protein synthesis. wikipedia.org Neomycin's antibacterial action stems from its ability to bind to the 30S ribosomal subunit, causing misreading of mRNA and inhibiting protein synthesis. wikipedia.orgmcmaster.ca

The genes encoding APH enzymes are diverse and are categorized into several families and subclasses based on their substrate specificity and sequence homology. The most clinically significant APHs that confer neomycin resistance belong to the APH(3') subclass, which phosphorylates the 3'-hydroxyl group of the aminoglycoside. wjpsronline.comnih.gov

aph(3')-Ia : This gene is one of the most commonly reported determinants of neomycin and kanamycin resistance, particularly in Escherichia coli isolated from agricultural settings. asm.org It is often located on mobile genetic elements such as transposons and plasmids, which facilitates its horizontal transfer between bacteria. asm.org

aph(3')-Ib : Similar to aph(3')-Ia, this gene also contributes to neomycin resistance in clinical isolates. asm.org

aph(3')-IIa : This transposon-encoded phosphotransferase is found in E. coli and primarily inactivates kanamycin and neomycin. mcmaster.canih.gov The enzyme APH(3')-IIa also inactivates other aminoglycosides such as paromomycin (B158545), butirosin, and gentamicin B. frontiersin.org The prevalence of aph(3')-IIa in clinical isolates has been reported to be low. nih.govfrontiersin.org

aph(3')-IIIa : This gene is found in both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Enterococcus species. nih.govmcmaster.ca It confers resistance to neomycin and kanamycin, and notably, also to amikacin. nih.gov

Table 1: Substrate Profiles of Selected Aminoglycoside Phosphotransferases (APHs)

Enzyme Subclass Common Substrates Inactivated
APH(3')-I Kanamycin, Neomycin, Lividomycin, Paromomycin, Ribostamycin (B1201364) mcmaster.cafrontiersin.org
APH(3')-II Kanamycin, Neomycin nih.gov
APH(3')-III Kanamycin, Neomycin, Amikacin nih.gov

Aminoglycoside Acetyltransferases (AACs)

Aminoglycoside acetyltransferases constitute another significant family of AMEs that can confer resistance to neomycin. frontiersin.org These enzymes catalyze the transfer of an acetyl group from acetyl-CoA to an amino group on the aminoglycoside structure. wjpsronline.com The addition of the acetyl group disrupts the key interactions between the antibiotic and its ribosomal target. nih.gov One such enzyme, AAC(6')-Im, has been shown to increase the minimum inhibitory concentration (MIC) of neomycin eight-fold. nih.govresearchgate.net However, it has been noted that for neomycin, the acetylated form of the antibiotic may still retain some level of antimicrobial activity. nih.gov

The third major class of AMEs are the aminoglycoside nucleotidyltransferases, also referred to as adenylyltransferases. nih.gov These enzymes catalyze the transfer of a nucleotide monophosphate, typically from ATP, to a hydroxyl group on the aminoglycoside. nih.gov This modification, similar to phosphorylation and acetylation, results in a modified antibiotic with reduced affinity for the ribosome. While several ANT enzymes have been identified, their activity against neomycin is a recognized mechanism of resistance. semanticscholar.org

Alteration of Ribosomal Target Sites

While enzymatic inactivation is the most common mechanism of neomycin resistance, alterations in the ribosomal target site can also lead to reduced susceptibility. nih.gov Neomycin binds to the A-site of the 16S rRNA within the 30S ribosomal subunit. patsnap.comsonar.ch Specific mutations in the rrs gene, which encodes the 16S rRNA, can hinder the binding of neomycin. nih.gov For instance, a U1495A mutation in the 16S rRNA has been shown to moderately affect susceptibility to neomycin. nih.gov While this mutation confers significant resistance to other aminoglycosides like ribostamycin, the additional structural components of neomycin appear to partially compensate for the altered binding site. nih.gov Bacteria can also modify their ribosomes in response to antibiotics, which may represent another mechanism of resistance. news-medical.net

Mutations in 16S Ribosomal RNA

Mutations within the 16S rRNA can significantly reduce the binding affinity of neomycin, thereby conferring resistance. These mutations often occur in highly conserved regions of the rRNA, which can sometimes impact bacterial fitness. However, specific point mutations have been identified that provide resistance with minimal fitness cost. For instance, alterations in the A-site, the decoding region of the 16S rRNA, are critical.

Mutations at the C1409-G1491 base pair within the A-site have been shown to decrease ribosomal susceptibility to neomycin, although the effect is moderate compared to other aminoglycosides like ribostamycin. nih.gov Similarly, mutations in the U1406-U1495 wobble base pair can also impact neomycin susceptibility. For example, a U1495A alteration only moderately affects susceptibility to neomycin, suggesting that other interactions can partially compensate for this change. nih.gov Two specific mutations in Escherichia coli 16S rRNA have been demonstrated to confer resistance to a wide range of aminoglycosides, including neomycin, by disrupting the antibiotic-rRNA interactions. nih.gov

It is important to note that while 16S rRNA methylation is an emerging mechanism of resistance to many aminoglycosides, the identified 16S rRNA methylases typically confer resistance to 4,6-disubstituted deoxystreptamines and not to 4,5-disubstituted deoxystreptamines like neomycin. oup.com

16S rRNA Mutation SiteObserved Effect on Neomycin SusceptibilityReference
C1409-G1491 base pairModerate decrease in susceptibility nih.gov
U1495AModerate effect on susceptibility nih.gov

Mutations in Ribosomal Proteins (e.g., S12)

Alterations in ribosomal proteins, which are integral to the structure and function of the ribosome, can also lead to neomycin resistance. The S12 protein, encoded by the rpsL gene, plays a crucial role in maintaining the fidelity of translation and is a known site for resistance mutations to some aminoglycosides, particularly streptomycin (B1217042). nih.govresearchgate.net Mutations in S12 can lead to a "hyper-accurate" or "error-restrictive" phenotype, which can confer resistance. nih.govresearchgate.net

However, studies on neomycin resistance have yielded varied results regarding the role of S12 mutations. In some experimental selections of E. coli mutants with resistance to neomycin, no mutations were found in the rpsL gene, suggesting that S12 mutations are not the primary mechanism of resistance in those cases. nih.govdocumentsdelivered.com This indicates that while S12 mutations are a significant mechanism for resistance to certain aminoglycosides, other mechanisms may be more prevalent for neomycin.

Ribosomal ProteinGeneRole in Neomycin ResistanceReference
S12rpsLMutations can confer resistance to some aminoglycosides, but are not consistently found in neomycin-resistant mutants. nih.govdocumentsdelivered.com

Efflux Pumps and Reduced Cellular Accumulation

Another significant strategy for microbial resistance to neomycin involves limiting the intracellular concentration of the antibiotic. patsnap.com This is often achieved through the action of efflux pumps, which are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. youtube.comnih.govqeios.com The overexpression of these pumps can prevent neomycin from reaching its ribosomal target in sufficient concentrations to be effective. mdpi.com

Several families of efflux pumps have been identified in both Gram-positive and Gram-negative bacteria. mdpi.com While some pumps are specific to a single substrate, many are multidrug resistance (MDR) pumps capable of extruding a variety of structurally diverse compounds. mdpi.commdpi.com The reduced uptake of the antibiotic can also contribute to lower intracellular levels. patsnap.com The energy-dependent nature of efflux pumps means that bacteria must expend cellular resources to maintain this form of resistance. nih.gov

Genetic Determinants and Dissemination of Resistance

The spread of neomycin resistance is greatly facilitated by the mobility of the genes conferring these resistance mechanisms. These genes are often located on mobile genetic elements (MGEs) that can be transferred between different bacteria, including between different species, through horizontal gene transfer. nih.gov

Plasmid-Mediated Resistance (e.g., IncI1α, IncHI1, IncHI2, IncN, ColRNAI)

Plasmids are extrachromosomal DNA molecules that can replicate independently and are key vectors in the spread of antibiotic resistance. mdpi.com Neomycin resistance genes are frequently found on various types of plasmids. In a study of clinical E. coli isolates from pigs, the neomycin resistance gene aph(3')-Ia was located on several large conjugative plasmids. nih.gov The most prevalent plasmid types carrying this gene belonged to the incompatibility groups IncI1α, IncHI1, IncHI2, and IncN. nih.govnih.gov The gene was also found on a multicopy ColRNAI plasmid. nih.gov The co-localization of neomycin resistance genes with genes for resistance to other antimicrobials and heavy metals on these plasmids raises concerns about co-selection. nih.gov

Plasmid Incompatibility GroupAssociated Neomycin Resistance GeneSignificanceReference
IncI1αaph(3')-IaPrevalent in porcine clinical E. coli isolates. nih.gov
IncHI1aph(3')-IaCarries multiple resistance genes. nih.gov
IncHI2aph(3')-IaContributes to multidrug resistance. nih.gov
IncNaph(3')-IaFacilitates horizontal gene transfer. nih.gov
ColRNAIaph(3')-IaMulticopy plasmid contributing to gene dosage. nih.gov

Transposons (e.g., Tn903, Tn4352)

Transposons, or "jumping genes," are segments of DNA that can move from one location to another within a genome or between different DNA molecules, such as from a chromosome to a plasmid. nih.gov This mobility makes them highly effective at spreading resistance genes. The neomycin resistance gene aph(3')-Ia has been found to be associated with derivatives of two distinct transposable elements: Tn903 and Tn4352. nih.gov

Tn903 carries a neomycin phosphotransferase I gene (nptI) that confers resistance to neomycin and kanamycin. tiarisbiosciences.comnih.gov Tn4352 is another transposon that has been shown to carry a gene encoding an aminoglycoside 3'-phosphotransferase identical to that of Tn903. nih.gov The association of neomycin resistance genes with these transposons facilitates their incorporation into various plasmids and subsequent dissemination. nih.gov

Integrons

Integrons are genetic elements that can capture and express genes contained within mobile units called gene cassettes. frontiersin.orgnih.gov They play a crucial role in the acquisition and dissemination of antibiotic resistance genes. nih.govmdpi.commdpi.com A typical integron consists of a gene for an integrase (intI), a recombination site (attI), and a promoter to drive the expression of the captured genes. nih.gov

Horizontal Gene Transfer Mechanisms

The dissemination of neomycin resistance among microbial populations is significantly accelerated by horizontal gene transfer (HGT), a process that allows for the movement of genetic material between organisms other than by vertical transmission from parent to offspring. wikipedia.orgnih.gov This rapid spread of resistance genes poses a considerable challenge in clinical and agricultural settings. wikipedia.orgnih.gov The primary mechanisms facilitating the HGT of neomycin resistance genes are conjugation, transformation, and transduction, often mediated by mobile genetic elements. nih.govlibretexts.org

Conjugation: This process involves the direct transfer of genetic material between two bacterial cells in physical contact. libretexts.orgkhanacademy.org It is a common mechanism for the spread of plasmids carrying antibiotic resistance genes. libretexts.orglongdom.org In the context of neomycin resistance, conjugative plasmids carrying genes like aph(3')-Ia have been identified in clinical isolates of Escherichia coli. nih.gov These plasmids, such as those belonging to the IncI1α, IncHI1, IncHI2, and IncN incompatibility groups, can transfer the neomycin resistance determinant to a wide range of recipient bacteria. nih.gov

Transformation: Transformation is the uptake of naked DNA from the environment by a competent bacterial cell. reactgroup.orgaddgene.org While considered a less frequent mode of HGT for neomycin resistance compared to conjugation, it can still contribute to the dissemination of resistance genes, particularly in environments with a high bacterial load and cell lysis, which releases DNA into the surroundings. addgene.orglakeforest.edu

Transduction: In this mechanism, a bacteriophage (a virus that infects bacteria) transfers bacterial DNA from one bacterium to another. khanacademy.orgreactgroup.org During the phage replication cycle, fragments of the host bacterium's DNA, potentially including neomycin resistance genes, can be mistakenly packaged into new phage particles. jackwestin.com When these phages infect new bacteria, they inject the resistance gene, which can then be integrated into the new host's genome. reactgroup.org

Mobile Genetic Elements: The movement of neomycin resistance genes via these HGT mechanisms is largely facilitated by mobile genetic elements (MGEs). nih.gov These are segments of DNA that can move within a genome or between different DNA molecules. nih.govyoutube.com Key MGEs involved in the spread of neomycin resistance include:

Plasmids: These are self-replicating, extrachromosomal DNA molecules that frequently carry antibiotic resistance genes. invivogen.comaddgene.org Plasmids are central to the spread of neomycin resistance through conjugation. libretexts.org For example, the neomycin resistance gene is often found on plasmids used in molecular biology for selection purposes. invivogen.com

Transposons: Also known as "jumping genes," transposons are DNA sequences that can change their position within a genome. khanacademy.orgcore.ac.uk They can carry various genes, including those for antibiotic resistance. core.ac.uknih.gov Neomycin resistance genes, such as aph(3')-Ia, have been found to be associated with transposons like Tn903 and Tn4352, which facilitates their movement between plasmids and the bacterial chromosome. nih.gov

Integrons: These are genetic elements that can capture and express genes, particularly those conferring antibiotic resistance, contained within mobile gene cassettes. frontiersin.orgmdpi.comnih.gov Class 1 integrons are frequently associated with the dissemination of aminoglycoside resistance genes, contributing to the development of multi-drug resistance. nih.govmdpi.comnih.gov

The interplay between these HGT mechanisms and mobile genetic elements creates a robust network for the rapid and widespread dissemination of neomycin resistance, allowing bacteria to quickly adapt to the presence of this antibiotic. wikipedia.orgnih.gov

Interactive Data Table: Key Elements in Horizontal Transfer of Neomycin Resistance

HGT MechanismDescriptionKey Mobile Genetic ElementsExamples of Associated Genes
Conjugation Transfer of genetic material through direct cell-to-cell contact. khanacademy.orgPlasmids (e.g., IncI1α, IncHI1, IncHI2, IncN) nih.govaph(3')-Ia nih.gov
Transformation Uptake of free DNA from the environment. reactgroup.orgFree DNA fragmentsNeomycin resistance genes released from lysed cells
Transduction DNA transfer mediated by bacteriophages. reactgroup.orgBacteriophagesNeomycin resistance genes packaged into viral particles
Transposition Movement of DNA segments within or between DNA molecules. nih.govTransposons (e.g., Tn903, Tn4352) nih.govaph(3')-Ia nih.gov
Site-specific Recombination Integration and expression of gene cassettes. mdpi.comIntegrons (especially Class 1) nih.govVarious aminoglycoside resistance genes nih.gov

Structure Activity Relationships Sar and Rational Design of Neomycin Derivatives

Principles Governing Neomycin's Interaction with Biological Targets

Neomycin exerts its antibacterial effect primarily by binding to the A-site of the 16S ribosomal RNA (rRNA) in bacteria. inchem.orgnih.gov This interaction disrupts protein synthesis, leading to bacterial cell death. inchem.org The binding is a complex process governed by specific electrostatic interactions, hydrogen bonding, and conformational changes in both the drug and the RNA target. asm.orgresearchgate.net

Role of Hydroxyl and Amino Groups in Ribosomal Binding

The numerous hydroxyl and amino groups on the neomycin scaffold are critical for its high-affinity binding to the ribosomal A-site. asm.orgasm.org The amino groups, which are protonated at physiological pH, engage in crucial electrostatic interactions with the negatively charged phosphate (B84403) backbone of the rRNA. acs.org Studies have shown that the number and location of these amino groups significantly influence the antibiotic's ability to inhibit protein synthesis. asm.org For instance, the N1 and N3 amino groups of the central 2-deoxystreptamine (B1221613) (ring II) are common to all aminoglycosides and are essential for binding. researchgate.net

The hydroxyl groups also play a significant role, primarily through the formation of hydrogen bonds with the rRNA. researchgate.netnih.gov For example, the 3′ and 4′ hydroxyl groups of ring I in neomycin-class aminoglycosides can form hydrogen bonds with the phosphate groups of key adenine (B156593) residues in the A-site. researchgate.netnih.gov However, the contribution of individual hydroxyl groups can vary. While some are critical for maintaining the binding affinity, others can be modified or even removed without a significant loss of activity, a principle that has been exploited in the design of new derivatives. nih.gov For example, replacing the 6'-amino group in neomycin with a hydroxyl group to form paromomycin (B158545) results in only a minor change in inhibitory activity against bacterial ribosomes. nih.gov

Conformational Aspects Influencing Activity

The three-dimensional conformation of both neomycin and the ribosomal A-site are crucial for their interaction. researchgate.netselleckchem.com Neomycin is a flexible molecule, and its ability to adopt a specific conformation that is complementary to the RNA binding pocket is essential for high-affinity binding. researchgate.net The binding process itself can induce conformational changes in the rRNA, further stabilizing the complex. selleckchem.com Molecular dynamics simulations have revealed a two-step binding mechanism involving an initial conformational selection followed by an induced fit. researchgate.net The initial binding is thought to be driven by the recognition of a pre-existing conformation of the RNA, which is then followed by minor conformational adjustments in both the ligand and the receptor to optimize their interaction. frontiersin.org

Synthetic Methodologies for Neomycin Modification

The rational design of novel neomycin derivatives relies on the availability of robust and efficient synthetic methods to modify the parent molecule. Given the complex and highly functionalized nature of neomycin, regioselective modification presents a significant chemical challenge. rug.nl

Site-Specific Derivatization (e.g., 5″-modifications, N-acylation)

Significant effort has been directed towards the site-specific modification of neomycin. The 5"-hydroxyl group, being the only primary hydroxyl group, is a prime target for regioselective derivatization. nih.gov A common strategy involves converting this hydroxyl group to an azide, which can then serve as a versatile handle for introducing a wide range of functional groups via "click" chemistry or amide bond formation after reduction to an amine. nih.gov This approach has been used to generate libraries of 5"-modified neomycin derivatives for SAR studies. nih.govnih.gov

Introduction of Diverse Functional Groups (e.g., acyl groups, carbamates)

A variety of functional groups have been introduced into the neomycin scaffold to explore new SARs and overcome resistance. The introduction of lipophilic acyl groups at the 5"-position has led to the development of amphiphilic neomycin derivatives with altered modes of action. nih.govfrontiersin.org These modifications can enhance the drug's interaction with bacterial membranes, providing an alternative mechanism of antibacterial activity that can be effective against resistant strains. researchgate.net The length of the acyl chain has been shown to be a critical determinant of activity. researchgate.net

Carbamates have also been employed as a means of modifying neomycin. nih.gov They can be used as protecting groups during synthesis or as stable functional groups in the final derivatives. nih.gov The introduction of carbamate (B1207046) moieties can influence the solubility, lipophilicity, and biological activity of the resulting compounds.

Evaluation of Modified Neomycin Derivatives

The development of new neomycin derivatives requires rigorous evaluation of their biological activity. This typically involves determining their minimum inhibitory concentrations (MICs) against a panel of both susceptible and resistant bacterial strains. nih.govnih.gov

Several studies have synthesized and evaluated libraries of modified neomycin derivatives. For example, a series of 5"-modified neomycin derivatives were synthesized and tested against various bacteria. nih.gov Some of these derivatives, particularly those with attached linear acyl groups, showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). nih.gov The evaluation of these derivatives has revealed that modifications can sometimes lead to a shift in the antibacterial spectrum. For instance, some 5"-modified derivatives were found to be more active against Gram-positive bacteria than Gram-negative bacteria. nih.gov

The table below presents a selection of modified neomycin derivatives and their reported antibacterial activities.

CompoundModificationKey FindingsReference
5"-Acylated Neomycin DerivativesLinear acyl groups of varying lengths (C8 to C18) attached to the 5"-amino group.Derivatives with longer acyl chains (C12-C18) showed significant activity against MRSA and VRE. A "V-shape" relationship was observed between lipophilicity (logP) and activity against susceptible strains, suggesting a potential change in the mode of action with increasing acyl chain length. nih.gov
5"-Amino Acid ConjugatesVarious amino acids (e.g., glycine, alanine, proline) coupled to the 5"-amino group.These derivatives generally showed similar levels of antibacterial activity, with no significant difference observed between D- and L-amino acids. They were, on average, more active against Gram-positive bacteria (S. aureus) than Gram-negative bacteria (E. coli). nih.gov
2'-N-Acyl Neomycin DerivativesAcetamide and glycinamide (B1583983) groups attached to the 2'-amino group.2'-N-acetylation led to a significant loss of activity. However, the 2'-N-glycyl derivative, which reinstalls a basic amine, showed only a modest loss of activity against the bacterial ribosome. acs.orgnih.gov
4'-O-Ethyl Neomycin BAn ethyl group attached to the 4'-hydroxyl group.This modification was investigated in combination with other substitutions to understand its effect on ribosomal selectivity. nih.gov

Impact on Ribosomal Binding Affinity

The affinity of neomycin for the ribosomal A-site is a key determinant of its antibacterial potency. Studies have shown that neomycin binds to ribosomes and rRNA, causing conformational changes that can be detected by an increase in gel electrophoretic mobility. asm.org This binding is reversible but stable enough to withstand experimental conditions like dialysis and electrophoresis. asm.org

The neomycin class of aminoglycosides, which includes paromomycin and ribostamycin (B1201364), shares a common structural core of rings I and II, and they all bind to the A-site RNA in a qualitatively similar manner. embopress.org However, subtle structural differences significantly impact their binding thermodynamics. For instance, neomycin exhibits a higher affinity for the A-site RNA compared to paromomycin and ribostamycin, a difference that is primarily enthalpic in origin. acs.org This enhanced affinity may be due to differential hydrogen bonding interactions and hydration changes upon binding. acs.org The number and location of amino groups on the hexose (B10828440) rings and the site of attachment to the deoxystreptamine core profoundly affect the molecule's ability to inhibit protein synthesis. asm.org

Modifications to the neomycin scaffold can either enhance or diminish its ribosomal binding affinity. For example, dimerization of neomycin has been explored to enhance RNA binding. igi-global.com The length and composition of the linker used to create these dimers can significantly influence their affinity and selectivity for bacterial versus human rRNA. uky.edu Some neomycin dimers have shown greater affinity for the A-site RNA than the monomeric form. uky.edunih.gov

Conversely, certain modifications can reduce binding affinity. For example, 2′-N-alkylation of neomycin has a minimal effect on its ability to inhibit translation by bacterial ribosomes, while the same modification on ribostamycin derivatives leads to a 10-fold decrease in activity. acs.org

Efficacy against Aminoglycoside-Modifying Enzymes

A major challenge in the clinical use of neomycin is the emergence of bacterial resistance, often mediated by aminoglycoside-modifying enzymes (AMEs). These enzymes inactivate the antibiotic through mechanisms such as acetylation, phosphorylation, or adenylylation. The development of neomycin derivatives that can evade these enzymes is a critical area of research. igi-global.comnih.gov

Several strategies have been employed to design neomycin analogues with reduced susceptibility to AMEs. One approach involves modifying the sites on the neomycin molecule that are targeted by these enzymes. For instance, the primary amino group at the 6'-position makes neomycin B susceptible to inactivation by the AAC(6') class of acetyltransferases. nih.gov Modifications at this position, such as the introduction of a 2-hydroxyethyl group, can suppress the action of these enzymes. nih.gov Similarly, modifications at the 5''-position have been investigated to circumvent inactivation by aminoglycoside phosphotransferases (APH) that target the 3'-hydroxyl group, or aminoglycoside nucleotidyltransferases (ANT) that target the 4'-hydroxyl group. nih.gov

Another strategy is the synthesis of neamine (B104775) dimers, which have been shown to be poorer substrates for AAC(6')-Ii compared to neamine and can even inhibit the enzyme. igi-global.com Furthermore, 4'-deoxyfluorination of neomycin B has been shown to improve its inhibition profile against resistant enzymes, particularly those carrying a chromosomal APH(3')-IIb enzyme. rsc.org

It is noteworthy that while some modifications effectively overcome specific resistance mechanisms, the broad substrate promiscuity of many AMEs means that some derivatives may still be susceptible to inactivation. nih.govfigshare.com

Altered Spectrum of Activity against Resistant Strains

The development of neomycin derivatives has led to compounds with an altered and often expanded spectrum of activity against resistant bacterial strains. nih.govfigshare.com Modifications that enhance ribosomal binding or circumvent AME activity can restore or even improve the efficacy of neomycin against pathogens that are typically resistant.

For example, certain 5''-modified neomycin derivatives have demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), which are known for their high-level resistance to conventional aminoglycosides. nih.govfigshare.comresearchgate.net Similarly, 4'-O-ethyl substitution in neomycin has been shown to yield good antibacterial activity against several ESKAPE pathogens, including S. aureus, Klebsiella pneumoniae, and Acinetobacter baumannii. nih.gov

The introduction of lipid chains to create amphiphilic neomycin derivatives has also resulted in compounds with potent activity against resistant bacteria. frontiersin.orgnih.gov These amphiphilic versions often exhibit a broader antibacterial spectrum and can be effective against bacteria that are intrinsically resistant to traditional aminoglycosides due to issues with drug uptake. frontiersin.org

Below is a table summarizing the activity of selected neomycin derivatives against various bacterial strains.

DerivativeModificationTarget Organism(s)Key Finding
5''-aminoneomycin with linear acyl groupsAcyl group attachmentMRSA, VREProminent antibacterial activity against resistant strains. frontiersin.orgnih.gov
4'-O-ethyl neomycinO-ethylation at 4'-positionS. aureus, K. pneumoniae, A. baumanniiGood activity against ESKAPE pathogens. nih.gov
4′-deoxy-4′-fluoro-4′-epi neomycinDeoxyfluorinationP. aeruginosa with APH(3′)-IIbPreferential inhibition over the parent compound. rsc.org
5''-modified neomycin derivativesVarious modifications at 5''-positionMRSA, VRETwo lead compounds showed prominent activity. nih.govfigshare.comresearchgate.net
Amphiphilic neomycinsAttachment of hydrophobic groupsBroad spectrum, including resistant bacteriaAltered mode of action, bypassing resistance mechanisms. frontiersin.org

Development of Novel Neomycin Analogues with Enhanced Properties

The rational design and synthesis of novel neomycin analogues aim to create molecules with improved therapeutic profiles, including enhanced efficacy, reduced susceptibility to resistance, and potentially new biological activities. nih.govnih.gov

Amphiphilic Neomycins and Lipid Conjugates

A promising strategy for overcoming aminoglycoside resistance and expanding the antibacterial spectrum is the creation of amphiphilic neomycins. frontiersin.org This is achieved by attaching hydrophobic groups, such as lipid tails, to the hydrophilic neomycin scaffold. frontiersin.orgresearchgate.net These modifications can lead to an altered mode of action, where the primary target shifts from the ribosome to the bacterial membrane. frontiersin.org This change allows amphiphilic neomycins to be effective against bacteria resistant to traditional aminoglycosides and even against fungi. frontiersin.org

The synthesis of these conjugates often involves protecting the amine groups of neomycin, followed by the attachment of lipid chains to hydroxyl groups, and subsequent deprotection. nih.gov The length of the alkyl chain, the nature of the hydrophobic moiety, and the site of attachment all significantly influence the biological activity of these amphiphilic derivatives. researchgate.net For instance, neomycin-lipid conjugates have shown potent activity against Gram-positive bacteria, including MRSA. researchgate.netmdpi.com Guanidinylation of these amphiphiles can further enhance their activity, particularly against Gram-negative bacteria like P. aeruginosa. nih.gov

These amphiphilic neomycin derivatives have also been explored for non-antibiotic applications, such as serving as cationic lipids for gene transfection. researchgate.net

Computational Modeling and Drug Design

Computer-aided drug design (CADD) has become an invaluable tool in the development of new neomycin analogues. frontiersin.orgfrontiersin.org Computational methods, such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) analysis, provide insights into the interactions between neomycin derivatives and their biological targets at an atomic level. frontiersin.orgfrontiersin.orgresearchgate.net

These in silico approaches can predict the binding affinity of novel compounds, identify key structural features for activity, and guide the design of molecules with improved properties. frontiersin.orgschrodinger.com For example, molecular modeling has been used to study the interactions of 5''-modified neomycin derivatives with AMEs, revealing the basis for the broad substrate promiscuity of these enzymes. nih.govfigshare.com Computational screening of compound libraries can also identify novel scaffolds for development. frontiersin.orgnih.gov

The integration of machine learning with structure-based drug design is further accelerating the discovery of new and potent inhibitors. nih.gov

Exploration of Non-Antibiotic Biological Activities of Derivatives

Beyond their antibacterial properties, derivatives of neomycin are being investigated for a range of other biological activities. frontiersin.org The ability of aminoglycosides to bind to RNA with high affinity has made them attractive molecules for targeting other RNA-mediated processes.

Amphiphilic neomycin derivatives, in particular, have shown promise in several non-antibiotic applications. Their ability to interact with cell membranes has led to their investigation as agents to modulate the activity of connexin hemichannels, which are involved in various physiological and pathological processes. frontiersin.org Furthermore, some amphiphilic aminoglycosides have demonstrated antifungal activity. frontiersin.org

The development of neomycin-based cationic lipids for the delivery of nucleic acids, such as DNA and siRNA, into cells is another active area of research. researchgate.net These molecules can form complexes with nucleic acids and facilitate their entry into cells, making them potentially useful tools for gene therapy and other biomedical applications. researchgate.net

Environmental Fate and Biodegradation of Neomycin

Identification of Microorganisms Capable of Neomycin Degradation

Until recently, the known diversity of microorganisms capable of efficiently degrading neomycin was limited primarily to the fungal kingdom. nih.govfrontiersin.orgresearchgate.net However, recent research has expanded this repertoire to include bacterial species, some isolated from environments with no prior exposure to the antibiotic. nih.govnih.gov

Fungi, particularly white-rot fungi from the phylum Basidiomycota, are noted for their ability to break down complex and persistent organic pollutants. nih.govdiva-portal.orguu.se This capacity is attributed to their production of non-specific extracellular enzymes. nih.govdiva-portal.org

Trametes versicolor : This white-rot fungus has been demonstrated to biodegrade neomycin effectively. nih.govfrontiersin.org Studies have shown that T. versicolor, when immobilized on polyurethane foam, can remove up to 80% of neomycin in a batch process. nih.gov This degradation, however, primarily occurs under co-metabolic conditions, meaning the fungus requires an external supply of nutrients to carry out the process and cannot use neomycin as its sole source of nourishment. nih.govuu.se

Rhizoscyphus ericae : An ericoid mycorrhizal fungus from the phylum Ascomycota, R. ericae has also been identified as a potent degrader of neomycin. nih.govdiva-portal.orguu.se Significantly, this species has shown the ability to utilize neomycin as a sole nutrient source, degrading approximately 60% of the compound under such conditions. nih.govdiva-portal.org Under co-metabolic conditions, its efficiency is comparable to T. versicolor, achieving around 70% degradation over a week. nih.govdiva-portal.org

For a long time, no bacterial species with the ability to degrade neomycin had been reported, marking a significant gap in the understanding of its environmental fate. nih.govnih.govresearchgate.net Groundbreaking research has now identified two bacterial species capable of this process. nih.govfrontiersin.org

Bacillus velezensis : A strain of this bacterium, isolated from neomycin-free mangrove soil, demonstrated the ability to degrade neomycin. nih.govnih.govresearchgate.net This finding challenges the assumption that antibiotic-degrading capabilities are found only in microorganisms from contaminated environments. nih.govresearchgate.net

Cupriavidus basilensis : This species was isolated from pharmaceutical wastewater and has also been confirmed as a neomycin degrader. nih.govnih.govresearchgate.net

Both B. velezensis and C. basilensis are capable of degrading neomycin when it is provided as the sole carbon source and also under co-metabolic conditions. nih.govfrontiersin.orgresearchgate.net

Table 1: Documented Microorganisms and their Neomycin Degradation Efficiency

MicroorganismTypeSource of IsolationDegradation ConditionDegradation Rate (%)Time FrameReference
Trametes versicolorFungus (White-rot)Not SpecifiedCo-metabolism~70-80%7 days nih.gov
Rhizoscyphus ericaeFungus (Ericoid Mycorrhizal)Not SpecifiedCo-metabolism~70%7 days nih.govdiva-portal.org
Rhizoscyphus ericaeFungus (Ericoid Mycorrhizal)Not SpecifiedSole Nutrient Source~60%7 days nih.govdiva-portal.org
Bacillus velezensisBacteriumMangrove Soil (Neomycin-free)Sole Carbon Source (100 mg/L Neo)37.6%96 hours nih.govnih.govresearchgate.net
Bacillus velezensisBacteriumMangrove Soil (Neomycin-free)Co-metabolism (with soluble starch)58.44%96 hours nih.govfrontiersin.orgresearchgate.net
Cupriavidus basilensisBacteriumPharmaceutical WastewaterSole Carbon Source (100 mg/L Neo)46.4%96 hours nih.govnih.govresearchgate.net
Cupriavidus basilensisBacteriumPharmaceutical WastewaterCo-metabolism (with ammonium (B1175870) sulfate)50.83%96 hours nih.govfrontiersin.orgresearchgate.net

Biochemical Pathways of Neomycin Biodegradation

The breakdown of the neomycin molecule, a complex aminoglycoside, involves specific biochemical strategies employed by microorganisms. These pathways include direct enzymatic attack and reliance on metabolic processes for energy and cell synthesis.

The chemical structure of neomycin, particularly its stable aminocyclitol ring, confers strong resistance to microbial enzymatic cleavage. nih.govresearchgate.net This stability is a primary reason for its persistence in the environment. However, certain microorganisms have evolved enzymatic systems capable of tackling such recalcitrant compounds.

White-rot fungi like T. versicolor possess a battery of non-specific extracellular enzymes, such as laccases, which can be utilized in the biodegradation of phenolic compounds and other complex molecules. nih.govdiva-portal.orgtandfonline.com The degradation process can be mediated by these enzymes, sometimes in conjunction with redox mediators. tandfonline.com For instance, the in-vitro degradation of neomycin has been shown to be catalyzed by a laccase-HBA (4-hydroxybenzoic acid) system. tandfonline.com Additionally, Reactive Oxygen Species (ROS), which are highly reactive oxidants produced by fungi, are thought to play a role in the cleavage of ether groups within the neomycin structure. nih.gov

In bacteria, resistance to aminoglycosides often involves specific enzymes like acetyltransferases, phosphotransferases, and nucleotidyltransferases that modify and deactivate the antibiotic, rather than cleaving the core structure for nutritional use. researchgate.net The biodegradation of neomycin by Rhizoscyphus ericae was monitored by tracking the oxidation products of D-ribose, which is a hydrolysis product of neomycin, indicating a cleavage of the glycosidic bonds. nih.govdiva-portal.org

The ability of a microorganism to use a compound as a sole source of carbon and energy versus the need for additional nutrient sources (co-metabolism) is a key distinction in biodegradation.

Co-metabolism : This is a process where the microorganism does not get energy from degrading the contaminant but breaks it down using enzymes produced for other metabolic functions. Trametes versicolor relies on this strategy for neomycin degradation, requiring co-substrates like glucose and ammonium tartrate for carbon and nitrogen. nih.gov The newly discovered bacterial strains also show enhanced degradation under co-metabolic conditions. Bacillus velezensis exhibited its highest degradation efficiency (58.44%) when supplemented with soluble starch, while Cupriavidus basilensis's rate increased to 50.83% with the addition of ammonium sulfate (B86663). nih.govfrontiersin.org

Sole Carbon Source Utilization : This indicates that the microorganism can use the target compound as its only food source. Rhizoscyphus ericae is notable for its ability to use neomycin as a sole nutrient, which is advantageous for bioremediation in nutrient-poor environments. nih.govdiva-portal.orguu.se The bacteria B. velezensis and C. basilensis can also utilize neomycin as the sole carbon source, achieving degradation rates of 37.6% and 46.4%, respectively, within 96 hours. nih.govresearchgate.netresearchgate.net

Table 2: Comparison of Metabolic Strategies for Neomycin Degradation

MicroorganismSole Nutrient Source UtilizationCo-metabolism Required/EnhancedCo-substrates Used in StudiesReference
Trametes versicolorNoYes (Required)Glucose, Ammonium Tartrate nih.govuu.se
Rhizoscyphus ericaeYesYes (Enhanced)Not Specified nih.govdiva-portal.orguu.se
Bacillus velezensisYesYes (Enhanced)Soluble Starch, Glucose, Ammonium Citrate nih.govfrontiersin.org
Cupriavidus basilensisYesYes (Enhanced)Ammonium Sulfate, Glucose, Ammonium Citrate nih.govfrontiersin.org

Factors Influencing Environmental Degradation Rates

The rate at which neomycin biodegrades in the environment is not constant but is influenced by a variety of biotic and abiotic factors. frontiersin.orgnih.govmdpi.com

Nutrient Availability : The presence of additional carbon and nitrogen sources can significantly enhance the degradation of neomycin. nih.gov Studies on B. velezensis and C. basilensis showed that the addition of co-substrates like soluble starch or ammonium sulfate boosted degradation rates compared to when neomycin was the sole carbon source. nih.govfrontiersin.org This suggests that in nutrient-rich environments, biodegradation may proceed more rapidly.

Initial Substrate Concentration : The concentration of neomycin itself plays a critical role. For the bacterial strains, degradation was most efficient at a neomycin concentration of 100 mg/L. nih.govsemanticscholar.org At higher concentrations (500 mg/L and 1,000 mg/L), degradation efficiency was reduced. nih.gov This is likely due to metabolic overload or the inhibitory effects of accumulated by-products on bacterial growth and enzymatic activity. nih.gov

Other Environmental Factors : General environmental conditions such as temperature, moisture, and the presence of light also govern the fate of antibiotics. frontiersin.orgnih.gov While not specifically detailed for neomycin biodegradation in the cited studies, these factors are known to influence microbial activity and abiotic degradation processes like photolysis. frontiersin.orgmdpi.com

Methodologies for Studying Neomycin Removal from Environmental Matrices

The investigation into the removal of neomycin from environmental matrices such as soil and water involves a multi-step process encompassing sample preparation, sophisticated analytical quantification, and various experimental degradation studies. These methodologies are crucial for understanding the fate of neomycin in the environment and for developing effective remediation strategies.

Sample Preparation and Extraction

Given the typically low concentrations of antibiotics in urban wastewater and other environmental samples, an enrichment and extraction pretreatment step is necessary for accurate measurement. mdpi.com Common methods for concentrating and extracting neomycin from water and soil samples include solid-phase extraction (SPE), magnetic solid-phase extraction (MSPE), and dispersive liquid–liquid microextraction (DLLME). mdpi.com

For liquid samples from biodegradation experiments, preparation can involve centrifugation to separate microbial cells, followed by mixing the supernatant with a Na₂EDTA-McIlvaine buffer to chelate any metal ions that might interfere with analysis. nih.gov For soil samples, a common procedure involves adding an extraction solution (e.g., a 1:1 methanol:water mixture), followed by ultrasonication and centrifugation to separate the liquid phase containing the analyte. nih.gov The resulting supernatant is then typically filtered through a micro-pore membrane (e.g., 0.22 μm) and stored at low temperatures before analysis. nih.gov In some studies, automated solid-phase extraction (SPE) has been employed for sample preparation from human serum, demonstrating the versatility of this technique. colab.ws

Analytical Quantification of Neomycin

The quantification of neomycin is challenging due to its lack of a strong chromophore, which limits detection by standard UV-Visible spectrophotometry. colab.wsresearchgate.net Consequently, a range of specialized analytical techniques have been developed and employed. High-performance liquid chromatography (HPLC) is a primary technique for neomycin determination. researchgate.net It is often coupled with various detectors, including evaporative light scattering detectors (ELSD), pulsed amperometric detectors (PAD), or mass spectrometry (MS). nih.govresearchgate.netresearchgate.net

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is considered a state-of-the-art method for both identifying and quantifying polar compounds like neomycin in complex matrices such as wastewater. tandfonline.com Ultra-high-performance liquid chromatography (UPLC) systems are also utilized for their speed and resolution. jpionline.org A summary of various chromatographic methods used for neomycin quantification is presented in Table 1.

Table 1: Methodologies for Analytical Quantification of Neomycin

Analytical TechniqueColumnMobile Phase DetailsDetectorKey Findings/ApplicationReference
HPLC-ELSDApollo C18 (4.6 mm × 250 mm, 5 μm)Mixture of 2.0% trifluoroacetic acid and 0.1% heptafluorobutyric acid (20:1, v/v)Evaporative Light Scattering Detector (ELSD 6000)Quantification of neomycin in biodegradation studies with bacterial isolates. nih.gov
UHPLC-Q-TOF MSSeQuant ZIC-cHILIC (zwitterionic)Gradient of acetonitrile:water with 0.1% formic acidQuadrupole Time-of-Flight Mass Spectrometry (Q-TOF MS)Used for quantification and identification of oxidation products in fungal degradation studies. tandfonline.com
HPAC-PADNot specifiedIsocratic mobile phase of 10 mmol/L NaOHPulsed Amperometric Detection (PAD)Developed for analysis of neomycin in water samples with a detection limit of 0.027 μg/mL. researchgate.net
LC-CADC18 Hypersil® Gold aQWater, methanol, and heptafluorobutyric acidCharged Aerosol Detection (CAD)Enables direct quantification of neomycin and its related substances for which reference standards may be unavailable. colab.wsresearchgate.net
IAC-HPLCNot specifiedNot specifiedNot specifiedUsed as a cleanup and concentration method for analyzing neomycin residues in aquatic products with recoveries between 75.58% and 117.80%. colab.ws

Degradation and Removal Studies

Methodologies to study neomycin removal primarily involve laboratory-scale experiments that simulate environmental conditions or apply specific treatment technologies. These can be broadly categorized into biological and chemical degradation studies.

Biodegradation is a key pathway for the environmental removal of neomycin. nih.govresearchgate.netnih.gov Research methodologies often involve isolating microorganisms from contaminated or pristine environments and assessing their degradation capabilities in controlled batch experiments.

Fungal Degradation: Studies have utilized the white-rot fungus Trametes versicolor and the ericoid mycorrhizal fungus Rhizoscyphus ericae. tandfonline.comresearchgate.net Experiments are conducted under both in vivo (using living fungal cells) and in vitro (using cell-free enzyme extracts) conditions. tandfonline.comdiva-portal.org In in vivo setups, fungal mycelia are often immobilized on a support material like polyurethane foam (PUF) to facilitate handling and reuse. tandfonline.comdiva-portal.org These studies investigate neomycin removal under co-metabolic conditions, where additional carbon and nitrogen sources are supplied, and under non-co-metabolic conditions, where neomycin serves as the sole nutrient source. researchgate.netnih.gov

Bacterial Degradation: Methodologies for bacterial degradation involve isolating strains from sources like pharmaceutical wastewater and soil through enrichment cultures and gradual acclimatization to neomycin. nih.govresearchgate.netnih.gov The degradation ability of isolates such as Cupriavidus basilensis and Bacillus velezensis is then tested in liquid cultures where neomycin is the sole carbon source or under co-metabolic conditions with supplements like soluble starch or ammonium sulfate. nih.govresearchgate.netnih.gov Samples are collected periodically to measure the decrease in neomycin concentration and monitor bacterial growth (e.g., by measuring optical density at 600 nm). nih.gov

The findings from representative biodegradation studies are summarized in Table 2.

Table 2: Research Findings from Neomycin Biodegradation Studies

MicroorganismExperimental ConditionInitial Neomycin Conc.DurationRemoval EfficiencyReference
Trametes versicolor (fungus)In vivo, co-metabolic, immobilized on PUF10 mg/LNot specified~80% tandfonline.comdiva-portal.org
Trametes versicolor (fungus)In vitro, laccase-HBA mediatedNot specifiedNot specified34% tandfonline.comdiva-portal.org
Rhizoscyphus ericae (fungus)Non-co-metabolic (neomycin as sole nutrient)Not specified1 week~60% researchgate.net
Rhizoscyphus ericae (fungus)Co-metabolicNot specified1 week~70% researchgate.net
Cupriavidus basilensis (bacterium)Sole carbon source100 mg/L96 hours46.4% nih.govnih.gov
Cupriavidus basilensis (bacterium)Co-metabolic (with ammonium sulfate)100 mg/L96 hours50.83% nih.govnih.gov
Bacillus velezensis (bacterium)Sole carbon source100 mg/L96 hours37.6% nih.govnih.gov
Bacillus velezensis (bacterium)Co-metabolic (with soluble starch)100 mg/L96 hours58.44% nih.govnih.gov

Chemical methods, particularly advanced oxidation processes (AOPs), are also studied for their potential to remove neomycin. mdpi.com

Photocatalytic Degradation: This methodology involves using a photocatalyst, such as iron nanoparticles (Fe NPs), which becomes activated under a light source (e.g., simulated sunlight) to generate reactive oxygen species that degrade the target compound. abap.co.in Studies have investigated the photocatalytic degradation of neomycin using biosynthesized Fe NPs from Ficus hispida extract. abap.co.in The efficiency of the process is evaluated by monitoring the decrease in neomycin concentration over time, and the degradation kinetics are often assessed using models like the Langmuir–Hinshelwood model. abap.co.in

Forced Degradation Studies: To understand the stability of neomycin and its potential degradation pathways, forced degradation or stress studies are conducted. jpionline.org This methodology involves subjecting the compound to harsh conditions, including acidic and alkaline hydrolysis, oxidation, and photolysis, according to ICH guidelines. jpionline.org For example, acid degradation may involve heating the sample in the presence of 1N HCl, while photolytic degradation involves exposing the sample to high-intensity UV and fluorescent light. jpionline.org Analysis of the resulting solutions helps to identify degradation products and understand the compound's susceptibility to different environmental stressors. jpionline.org

Advanced Analytical Methodologies for Neomycin Research

Chromatographic Separation Techniques

Chromatography is the cornerstone of neomycin analysis, enabling the separation of its main components (neomycin B and C) from impurities and degradation products.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary tool for the qualitative and quantitative analysis of neomycin. veterinaria.org Various HPLC modes have been optimized to handle the unique chemical properties of this aminoglycoside.

Reversed-Phase HPLC (RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is widely used for the analysis of neomycin, often requiring specific conditions to achieve adequate retention and separation of this highly polar compound. Stability-indicating RP-HPLC methods have been developed to monitor the degradation of neomycin under stress conditions such as acidic, basic, and oxidative environments. ekb.eg A common stationary phase is the C18 column, which is versatile for separating a wide range of compounds. researchgate.net

One developed RP-HPLC method utilizes a Kromasil C18 column with a 100% aqueous mobile phase consisting of 0.1% aqueous phosphoric acid. ekb.eg This method allows for the determination of neomycin sulfate (B86663) in the presence of its degradation products with a relatively short run time. ekb.eg Another approach involves a Discovery C18 column with a mobile phase composed of sodium sulphate, sodium 1-octanesulfonate, and tetrahydrofuran in a phosphate (B84403) buffer, coupled with pulsed electrochemical detection to enhance sensitivity. semanticscholar.org

Table 1: Examples of RP-HPLC Methods for Neomycin Analysis
Stationary PhaseMobile PhaseDetectionRetention TimeReference
Kromasil C180.1% aqueous phosphoric acidUV (210 nm)2.4 min ekb.egnih.gov
Discovery C18 (250 x 4.6 mm, 5µm)Aqueous solution of 35 g/l sodium sulphate, 1 g/l sodium 1-octanesulfonate, 14 ml/l THF, and 50 ml/l 0.2 M phosphate buffer pH 3.0Pulsed Electrochemical Detection (PED)Not Specified semanticscholar.org
C18 columnGradient elutionMass Spectrometry (MS/MS)10.1 min uj.edu.pl
Discovery column (250 × 4.6 mm, 5m)Buffer and Methanol (50:50)PDA (250 nm)2.403 min nih.gov
Hydrophilic Interaction Liquid Chromatography (HILIC)

Given the pronounced polarity of neomycin, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a valuable alternative to RP-HPLC. chemicalbook.com HILIC is particularly suitable for retaining and separating highly polar compounds that show little to no retention on traditional reversed-phase columns. chemicalbook.com This technique uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile. chemicalbook.com

HILIC is effective for sample cleanup and achieving baseline separation of neomycin from complex matrices. nih.govwho.int The mechanism relies on partitioning the analyte between the organic-rich mobile phase and an aqueous layer adsorbed onto the surface of the stationary phase. mdpi.com Amide-based or diol-based HILIC columns are often employed for the analysis of aminoglycosides. chemicalbook.com The high organic content of the mobile phase in HILIC is also advantageous for coupling with mass spectrometry, as it facilitates efficient solvent evaporation and analyte ionization. chemicalbook.com

Table 2: HILIC Methodologies for Neomycin Analysis
Stationary PhaseMobile PhaseDetectionApplicationReference
Not SpecifiedNot SpecifiedESI-MS/MSQuantitation in human serum nih.govwho.int
PolyHYDROXYETHYL™ Aspartamide (200 x 4.6 mm, 5 µm, 1000Å)Gradient: Acetonitrile and 250 mM Ammonium (B1175870) Acetate, pH 4Mass Spectrometry (MS)Determination of neomycin chemicalbook.com
Amide HILIC columnGradient: 1% formic acid in water and AcetonitrileMass Spectrometry (MS)Analysis of aminoglycosides chemicalbook.com

Thin-Layer Chromatography (TLC) in Biosynthesis Analysis

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid technique used for the identification and screening of antibiotics like neomycin. scbt.com It is particularly useful for monitoring the progress of biosynthesis in fermentation processes by Streptomyces fradiae, the bacterium that naturally produces neomycin. africanjournalofbiomedicalresearch.com

For neomycin analysis, silica gel plates are commonly used as the stationary phase. veterinaria.org A typical mobile phase for separating neomycin derivatives consists of a mixture of n-butanol, 2-butanone, 25% ammonia, and water. veterinaria.org Since neomycin lacks a chromophore, visualization often requires post-chromatographic derivatization. One effective method involves derivatization with dabsyl chloride to form a colored product that can be quantified using a densitometer at a specific wavelength, such as 460 nm. veterinaria.orgacs.org This TLC-densitometric method has been validated and shown to be sensitive and precise for the quantification of neomycin in pharmaceutical preparations. researchgate.net

Advanced Detection Methodologies

The choice of detector is critical in neomycin analysis due to its poor UV absorbance. While derivatization can enable UV or fluorescence detection, mass spectrometry offers superior sensitivity and specificity without the need for chemical modification.

Mass Spectrometry (MS) and Coupled Techniques (LC-MS, UHPLC-Q-TOF MS)

Mass Spectrometry (MS) is a powerful detection technique that provides information about the mass-to-charge ratio of analytes, enabling their identification and quantification with high specificity. When coupled with liquid chromatography (LC-MS), it becomes an indispensable tool for neomycin research.

LC-tandem mass spectrometry (LC-MS/MS) is frequently employed for the accurate determination of neomycin and its impurities. uj.edu.pl This technique typically uses electrospray ionization (ESI) in the positive ion mode, followed by detection using multiple reaction monitoring (MRM), which enhances selectivity and sensitivity. uj.edu.pl The MS/MS spectra provide structural information by showing the fragmentation patterns of the parent molecule, which is crucial for identifying neomycin's components (Neomycin B, Neomycin C) and related impurities like neamine (B104775). The coupling of HILIC with MS/MS is particularly effective for analyzing neomycin in biological samples like human serum, offering a specific and automated method for pharmacokinetic studies. nih.govwho.int

Table 3: Examples of Mass Spectrometry and Coupled Techniques for Neomycin Analysis
TechniqueIonizationDetection ModeApplicationReference
HPLC-MS/MSPositive-ion Electrospray (ESI)Multiple Reaction Monitoring (MRM)Determination of neomycin and impurities in veterinary dosage forms uj.edu.pl
HILIC-MS/MSElectrospray Ionisation (ESI)Tandem Mass Spectrometry (MS-MS)Quantitation of neomycin in human serum nih.govwho.int
LC-MSNot SpecifiedNot SpecifiedCharacterization of forced degradation products who.int

Method Validation and Application in Quantitative Research

The validation of analytical methods is crucial to ensure their accuracy, precision, and reliability for quantitative research and quality control purposes. The analytical methods for neomycin using CAD, PED, and ELSD have been rigorously validated according to ICH guidelines, demonstrating their suitability for their intended applications. nih.govresearchgate.netnih.govveterinaria.org

Validation parameters typically assessed include:

Specificity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, and matrix components. veterinaria.org

Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. veterinaria.org

Accuracy: The closeness of the test results obtained by the method to the true value. veterinaria.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. veterinaria.org This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. nih.gov

The validated methods have been successfully applied to the analysis of commercial neomycin samples, including pharmaceutical formulations such as powders, aerosols, and creams, as well as in animal feeds. nih.govnih.govuoa.gr

The following tables summarize the validation parameters reported in various studies for the quantitative analysis of neomycin using advanced analytical methodologies.

Table 1: Validation Parameters for HPLC-CAD Analysis of Neomycin

ParameterReported ValueSource
Linearity RangeNot explicitly stated, but validated nih.govresearchgate.net
Correlation Coefficient (r²)> 0.99 researchgate.net
Accuracy (% Recovery)95.8 - 102.1% researchgate.net
Precision (% RSD)0.1 - 0.6% researchgate.net
Limit of Detection (LOD)3.0 µg/mL researchgate.net
Limit of Quantitation (LOQ)Not explicitly stated researchgate.net

Table 2: Validation Parameters for HPLC-PED Analysis of Neomycin

ParameterReported ValueSource
Linearity RangeNot explicitly stated, but validated nih.govnih.gov
Correlation Coefficient (r²)> 0.9985 bvsalud.org
Accuracy (% Recovery)Not explicitly stated
Precision (% RSD)Good repeatability demonstrated nih.govnih.gov
Limit of Detection (LOD)1.75 ng bvsalud.org
Limit of Quantitation (LOQ)3.5 ng bvsalud.org

Table 3: Validation Parameters for HPLC-ELSD Analysis of Neomycin

ParameterReported ValueSource
Linearity Range100 - 500 µg/mL japsonline.comsemanticscholar.orgsemanticscholar.org
Correlation Coefficient (r)0.99955 japsonline.comsemanticscholar.orgsemanticscholar.org
Accuracy (% Recovery)99.150 - 104.773% japsonline.comsemanticscholar.org
Precision (% RSD)< 2.1% nih.govuoa.gr
Limit of Detection (LOD)0.6 µg/mL nih.govuoa.gr
Limit of Quantitation (LOQ)0.2% (in animal feeds) nih.govuoa.gr

Non Therapeutic Applications of Neomycin in Molecular Biology and Biotechnology

Neomycin Resistance Gene (neoR) as a Selectable Marker

The neomycin resistance gene, commonly denoted as neoR, encodes an enzyme called neomycin phosphotransferase II (NPTII) or aminoglycoside 3'-phosphotransferase. ontosight.aipnas.org This enzyme confers resistance to neomycin and its analog, G418 (also known as Geneticin), by catalyzing the transfer of a phosphate (B84403) group from ATP to the antibiotic, thereby inactivating it. ontosight.aiontosight.aiinvivogen.com This inactivation prevents the antibiotic from binding to the ribosomal subunits and inhibiting protein synthesis. ontosight.ainih.gov This principle forms the basis of its widespread use as a selectable marker.

Plasmid Selection in Genetic Engineering

In the field of genetic engineering, the neoR gene is a cornerstone for plasmid selection. Plasmids, which are small, circular DNA molecules, are fundamental tools for introducing foreign genes into host cells, a process known as transformation or transfection. danaher.com To distinguish between cells that have successfully incorporated the plasmid and those that have not, the neo.R gene is included in the plasmid construct alongside the gene of interest. ontosight.aidanaher.com

When the host cells are cultured in a medium containing neomycin or G418, only the cells that have taken up the plasmid containing the neoR gene will survive and proliferate. ontosight.ai The NPTII enzyme produced by these cells neutralizes the antibiotic, allowing for their selective growth. ontosight.ai This method effectively eliminates non-transformed cells, ensuring that subsequent experiments are performed on the desired cell population. tandfonline.com The neoR gene's utility extends to various host organisms, including bacteria, yeast, plants, and animals. pnas.org

Establishment of Stable Mammalian Cell Lines

A crucial application of the neoR gene is in the creation of stable mammalian cell lines that continuously express a foreign gene. This is achieved by co-transfecting mammalian cells with two separate plasmids: one carrying the gene of interest and another carrying the neoR gene, or more commonly, a single plasmid containing both. sigmaaldrich.comsigmaaldrich.com

Following transfection, the cells are cultured in a medium containing G418. invivogen.comthermofisher.com This selective pressure eliminates cells that have not integrated the plasmid into their genome. The surviving cells, which have stably incorporated the neoR gene (and hopefully the gene of interest) into their chromosomes, can then be isolated and expanded to establish a clonal cell line. sigmaaldrich.comabo.com.pl This technique is invaluable for long-term studies of gene function, protein production, and drug discovery. danaher.com

Table 1: Commonly Used Selection Markers in Mammalian Cell Culture

Selectable MarkerAntibioticMechanism of Action of Antibiotic
Neomycin (neoR)G418 (Geneticin)Inhibits protein synthesis by binding to the 80S ribosome. invivogen.com
Hygromycin B (hph)Hygromycin BInhibits protein synthesis by disrupting translocation.
Puromycin (pac)PuromycinCauses premature chain termination during translation. vectorbuilder.com
Blasticidin S (bsr)Blasticidin SInhibits peptide bond formation in both prokaryotic and eukaryotic ribosomes. thermofisher.com
Zeocin (ble)ZeocinIntercalates into and cleaves DNA. thermofisher.com

Utilization in Gene Cloning and Gene Expression Studies

The application of the neoR gene as a selectable marker is fundamental to gene cloning and expression studies. ontosight.aipsu.edu During the cloning process, the neoR gene facilitates the identification and isolation of bacterial colonies or other host cells that have successfully incorporated a recombinant plasmid. tandfonline.comnih.gov This is a critical step in amplifying a specific gene of interest.

Furthermore, in gene expression studies, the neoR gene ensures the maintenance of the expression vector within the host cells. ontosight.ai By including G418 in the culture medium, researchers can apply continuous selective pressure, ensuring that only the cells carrying and expressing the plasmid (which includes both the neoR gene and the gene of interest) will survive. invivogen.com This is particularly important for producing large quantities of a specific protein for functional analysis or therapeutic purposes. The introduction of the neoR gene has been shown to potentially lead to epigenetic changes and variability in gene expression in some instances, a factor that researchers need to consider. plos.org

Research Tool for Investigating Ribosomal Function and Protein Synthesis

Neomycin's mechanism of action, which involves binding to the ribosomal RNA (rRNA) and inhibiting protein synthesis, makes it a valuable tool for studying the intricate processes of ribosomal function. nih.govresearchgate.net By observing how neomycin and its analogs interact with the ribosome, scientists can gain insights into the mechanics of translation, the process by which genetic information is converted into proteins. uchile.clmdpi.com

Studies using neomycin have helped to elucidate the specific binding sites on the ribosome and understand how these interactions lead to errors in protein synthesis or its complete inhibition. nih.govmdpi.com This research contributes to a deeper understanding of fundamental cellular processes and can also inform the development of new antibiotics that target the ribosome. hubrecht.eu

Table 2: Research Applications of Neomycin in Studying Protein Synthesis

Research AreaApplication of NeomycinKey Findings
Ribosomal Binding SitesUsed as a probe to identify specific binding pockets on the 16S rRNA A site. researchgate.netElucidated the key nucleotides involved in aminoglycoside binding and their role in translational accuracy. nih.govmdpi.com
Translational FidelityInduces misreading of the mRNA code by the ribosome.Revealed mechanisms of proofreading and fidelity control during protein synthesis. invivogen.com
Ribosome DynamicsAffects the conformational changes of the ribosome during translation.Provided insights into the dynamic nature of the ribosome and its components during protein elongation. hubrecht.eu

Applications in Synthetic Biology and Pathway Engineering

Synthetic biology aims to design and construct new biological parts, devices, and systems. nih.govscielo.org.mx In this field, the neoR gene serves as a reliable component for building and testing synthetic genetic circuits. sciepublish.com These circuits can be designed to perform a variety of functions, such as producing valuable chemicals or acting as biosensors. The selection capability provided by the neoR gene is essential for ensuring that the engineered cells contain the complete and correct genetic construct. nih.gov

In metabolic pathway engineering, which involves modifying an organism's metabolism to produce a specific compound, the neoR gene is used to introduce and maintain the genes of the engineered pathway. nih.govresearchgate.net By linking the genes for a new metabolic pathway to the neoR gene, researchers can select for cells that have successfully incorporated the entire pathway. This approach has been instrumental in developing microbial strains for the production of biofuels, pharmaceuticals, and other bio-based products. scielo.org.mx

Q & A

Q. What standard analytical methods are used to quantify neomycin components (A, B, C) in fermentation broths, and what are their limitations?

High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are widely employed for component separation and quantification. However, challenges arise due to structural similarities between neomycin B and C, requiring optimized mobile phases (e.g., ion-pairing agents) for resolution. Cross-reactivity in immunoassays may also skew results, necessitating validation with orthogonal methods .

Q. How do nutrient conditions (e.g., carbon/nitrogen sources) influence neomycin biosynthesis in Streptomyces strains?

Experimental designs often vary glucose, ammonium tartrate, and phosphate levels in fermentation media to assess metabolic flux. For example, glucose deprivation can redirect resources toward antibiotic synthesis, while excess nitrogen may suppress pathway enzymes. Batch cultures with controlled nutrient gradients are standard for mapping yield responses .

Q. What experimental approaches are used to study neomycin binding to biological matrices (e.g., casein in milk)?

Equilibrium dialysis and ultrafiltration coupled with microbiological assays (e.g., minimum inhibitory concentration) are common. Studies show >90% of neomycin binds to casein via electrostatic interactions, reducing bioactivity. Competitive binding assays with cationic ions (Ca²⁺, Mg²⁺) can quantify displacement efficiency .

Advanced Research Questions

Q. How can whole-genome sequencing and structural biology elucidate the catalytic mechanism of NeoN in converting neomycin C to B?

Comparative genomics of high-yield mutants (e.g., S. fradiae SF-2) identifies critical mutations (e.g., V252A in NeoN). Cryo-EM or X-ray crystallography of the NeoN–SAM–neomycin C ternary complex reveals substrate-binding residues. Site-directed mutagenesis validates catalytic roles, while metabolic flux analysis tracks precursor utilization .

Q. What experimental designs resolve contradictions in neomycin biodegradation efficiency across fungal species (e.g., T. versicolor vs. R. ericae)?

Controlled batch experiments with heat-killed controls (HKCs) differentiate adsorption from biodegradation. Variables include neomycin concentration (34–100 mg/L), glucose availability, and pH (e.g., pH 4.0 adjusted with H₂SO₄). Replicate trials and LC-MS/MS quantify residual neomycin, while RNA-seq identifies upregulated degradation genes .

Q. How can computational models optimize neomycin B detection using gold nanoparticle-based aptasensors?

Density functional theory (DFT) simulates aptamer-neomycin B interactions to refine binding affinity. Experimental validation includes surface plasmon resonance (SPR) and colorimetric assays (absorbance shift at 525 nm). Machine learning algorithms correlate sensor response with neomycin B concentration in complex matrices .

Q. What strategies address challenges in separating neomycin B from C during industrial-scale purification?

Mutagenesis of NeoN to enhance substrate specificity (e.g., SF-2-NeoNV252A strain) increases B:C ratios. Hybrid purification systems, such as ion-exchange chromatography followed by crystallization at pH 6.5–7.0, improve resolution. Metabolic engineering to knockout competing pathways (e.g., neomycin C biosynthesis) is also explored .

Methodological Considerations

Q. How should researchers design CRISPR-Cas9 experiments to knockout neomycin resistance genes without disrupting biosynthesis pathways?

Use dual sgRNAs targeting non-conserved regions of the resistance gene (e.g., neoR). Off-target effects are minimized via whole-genome sequencing of edited strains. Complementation assays with plasmid-borne neoR restore resistance for functional validation .

Q. What statistical methods are appropriate for analyzing contradictory data on neomycin’s environmental persistence?

Multivariate ANOVA evaluates factors like pH, microbial consortia, and temperature. Bootstrapping accounts for small sample sizes in biodegradation studies. Meta-analyses aggregate datasets, weighting results by experimental rigor (e.g., inclusion of HKCs) .

Q. How can RAPD-PCR and phylogenetic analysis differentiate superior neomycin-producing mutants?

Random primers (e.g., OPA-02, OPC-05) generate strain-specific DNA fingerprints. Cluster analysis (UPGMA) groups mutants by genetic similarity, correlating with neomycin titers. Mutants with >15% yield improvement over wild-type are prioritized for proteomic profiling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.